1-(4-Aminophenyl)-3-cyclopropylurea
Overview
Description
The compound “1-(4-Aminophenyl)-3-cyclopropylurea” is a urea derivative, which contains an aminophenyl group and a cyclopropyl group. Urea derivatives are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
While specific synthesis methods for “1-(4-Aminophenyl)-3-cyclopropylurea” are not available, similar compounds are often synthesized through condensation reactions of amines and isocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve calculating wavenumbers and analyzing vibrational modes.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multi-component reactions . For example, a four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles bearing a 4-aminophenyl substituent was studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 4-Aminophenol has a melting point of 188 °C, a boiling point of 284 °C, and is slightly soluble in water and ethanol .Scientific Research Applications
Luminescence Applications
Compounds with aminophenyl structures have been used in the development of luminescent materials . For instance, europium complexes based on aminophenyl-based polyfluorinated β-diketonates have been synthesized, which demonstrated a dramatic red-shift in the excitation maximum to the visible region with an impressive quantum yield . This suggests that “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used in the development of luminescent materials.
Bio-sensing Systems
Aminophenyl-based compounds have been used in the design of bio-sensing systems . These systems can provide a rapid and selective method to analyze samples contaminated with pathogens . Given this, “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used in the development of bio-sensing systems for the detection of specific pathogens.
Organic Intermediate
Compounds with aminophenyl structures are important organic intermediates . They can be used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs . Therefore, “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used as an organic intermediate in these fields.
Polymer Synthesis
Aminophenyl-based compounds have been used in the synthesis of polymers . For example, a novel diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This suggests that “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used in the synthesis of novel polymers.
Dye Synthesis
Aminophenyl compounds are often used in the synthesis of dyes . Given its structural similarity to these compounds, “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used in the synthesis of dyes.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as dna gyrase and proteins involved in the life cycle of Trypanosoma cruzi . These targets play crucial roles in DNA replication and the survival of certain parasites, respectively.
Mode of Action
For instance, some compounds can inhibit the activity of DNA gyrase , an enzyme essential for DNA replication. Others may interact with proteins involved in the life cycle of T. cruzi , potentially disrupting the parasite’s survival and proliferation.
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may interfere with dna replication and the life cycle of certain parasites . The downstream effects of these interactions could include inhibited cell division and reduced parasite survival.
Pharmacokinetics
For instance, some compounds have been found to present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .
Result of Action
Based on the potential targets and modes of action, this compound could potentially inhibit dna replication and disrupt the life cycle of certain parasites . These effects could lead to inhibited cell division and reduced parasite survival.
properties
IUPAC Name |
1-(4-aminophenyl)-3-cyclopropylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6,11H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXMMZLCDAGGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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